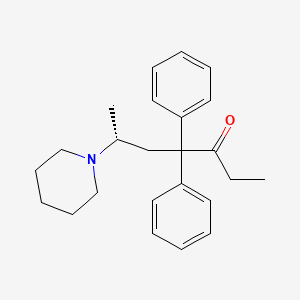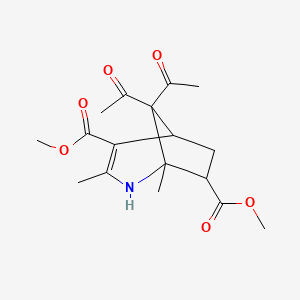
2,4,6-Tris(alpha-methylethyl)-m-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-三异丙基间甲酚是一种有机化合物,化学式为C16H26O。它是间甲酚的衍生物,在苯环上的2、4和6位分别取代了三个异丙基。 这种化合物因其独特的化学性质和在化学、生物学和工业等各个领域的应用而闻名 .
准备方法
合成路线和反应条件
2,4,6-三异丙基间甲酚的合成通常涉及在强碱存在下,用异丙基卤代烃对间甲酚进行烷基化反应。反应条件通常包括升高的温度以及使用甲苯或二甲苯等溶剂来促进反应。该过程可以概括如下:
起始原料: 间甲酚
试剂: 异丙基卤代烃(例如,异丙基氯或异丙基溴)
催化剂/碱: 强碱(例如,氢氧化钠或氢氧化钾)
溶剂: 甲苯或二甲苯
反应条件: 升高的温度(通常在100-150°C左右)
工业生产方法
在工业环境中,2,4,6-三异丙基间甲酚的生产可能涉及连续流动反应器,以确保有效的混合和热传递。使用沸石或金属氧化物等催化剂可以提高所需产品的选择性和产率。 该过程经过优化,以最大限度地减少副产物并提高2,4,6-三异丙基间甲酚的纯度 .
化学反应分析
反应类型
2,4,6-三异丙基间甲酚会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成醌类或其他氧化衍生物。
还原: 在特定条件下,芳香环可以被还原形成环己烷衍生物。
取代: 通过亲电芳香取代反应,异丙基可以被其他官能团取代。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾(KMnO4)或三氧化铬(CrO3)等试剂。
还原: 在氢气(H2)气氛下使用钯碳(Pd/C)等催化剂。
取代: 在路易斯酸催化剂(例如,氯化铝)存在下使用卤素(例如,溴或氯)等亲电试剂。
主要产物
氧化: 形成醌类或羧酸。
还原: 形成环己烷衍生物。
科学研究应用
2,4,6-三异丙基间甲酚在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的前体,并用作聚合物化学中的稳定剂。
生物学: 研究其潜在的抗菌和抗氧化特性。
医学: 探索其在药物制剂中的潜在用途,并用作药物中的防腐剂。
5. 作用机理
2,4,6-三异丙基间甲酚的作用机理涉及它与细胞膜和蛋白质的相互作用。该化合物可以破坏细菌细胞膜,导致细胞裂解和死亡。它还通过清除自由基并防止细胞氧化损伤而表现出抗氧化特性。 分子靶点包括参与氧化应激途径的膜脂和蛋白质 .
作用机制
The mechanism of action of 2,4,6-Triisopropyl-m-cresol involves its interaction with cellular membranes and proteins. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells. The molecular targets include membrane lipids and proteins involved in oxidative stress pathways .
相似化合物的比较
类似化合物
间甲酚: 母体化合物,在苯环上只有一个羟基和一个甲基。
2,4,6-三异丙基苯酚: 结构相似,但缺少3位的甲基。
2,4,6-三甲基苯酚: 结构相似,但具有甲基而不是异丙基。
独特性
2,4,6-三异丙基间甲酚由于存在三个体积庞大的异丙基,而具有独特性,这赋予了它空间位阻并影响了它与其他分子的反应性和相互作用。 这使得它在需要特定空间和电子性质的应用中成为有价值的化合物 .
属性
CAS 编号 |
60834-78-8 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC 名称 |
3-methyl-2,4,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-9(2)13-8-14(10(3)4)16(17)15(11(5)6)12(13)7/h8-11,17H,1-7H3 |
InChI 键 |
ZGJKGUZCSAJNLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1C(C)C)C(C)C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


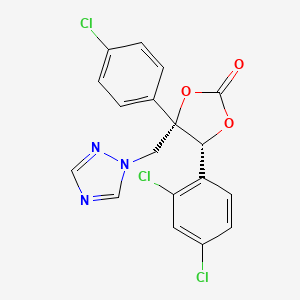


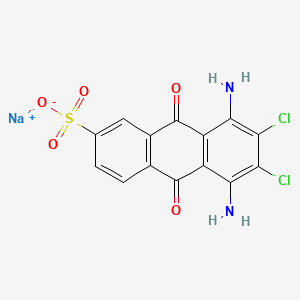
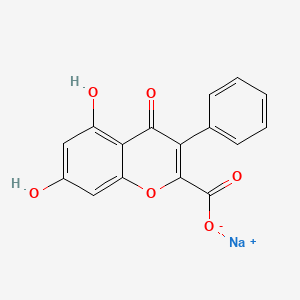
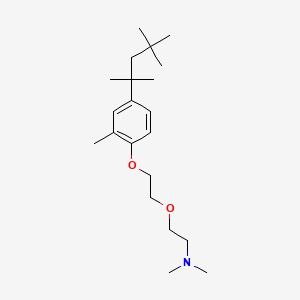
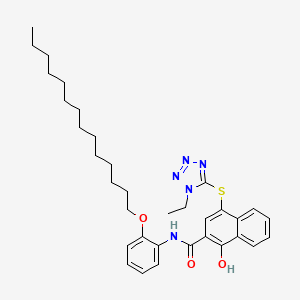
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
